molecular formula C21H25N3O B2740665 1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole CAS No. 891369-08-7

1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2740665
CAS No.: 891369-08-7
M. Wt: 335.451
InChI Key: JTWZTGJNTXMLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.451. This compound features a benzimidazole core, which is a fused heterocyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazole derivatives is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidylmethyl group can be introduced through nucleophilic substitution reactions, while the ethoxybenzene group can be added via etherification reactions.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as Lewis acids, to enhance reaction rates and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form benzimidazolone derivatives.

    Reduction: Reduction of the nitro groups on the benzimidazole ring can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: The compound’s derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their use in treating parasitic infections and as proton pump inhibitors for gastric acid-related conditions.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which can significantly alter their biological activities.

    Piperidylmethyl Benzimidazoles: Compounds with a piperidylmethyl group attached to the benzimidazole core.

Uniqueness

1-(2-phenoxyethyl)-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the piperidylmethyl and ethoxybenzene groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-(piperidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-9-18(10-4-1)25-16-15-24-20-12-6-5-11-19(20)22-21(24)17-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZTGJNTXMLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.